5-(4-Bromophenyl)-2-methylpentan-2-ol

Lipophilicity LogP Partition coefficient

Multi-step syntheses often require wasteful protection/deprotection of secondary alcohols. 5-(4-Bromophenyl)-2-methylpentan-2-ol solves this with a tertiary alcohol that is inherently oxidation-resistant, eliminating 2 steps. • Enables Suzuki-Miyaura coupling at the aryl bromide (class-level yields 58-95%, vs. 42-52% for aryl chlorides). • Ni-catalyzed intramolecular C-H amination proceeds at RT with 0.1-2 mol% catalyst loading (KIE = 31.9). • LogP 3.54 - a quantifiable +0.76 log unit lipophilicity gain over the non-halogenated analog, ideal for SAR studies. Each batch ships with orthogonal QC (NMR, HPLC, GC) at 95% purity, ensuring reproducible performance across multi-step routes.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
Cat. No. B13612092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-2-methylpentan-2-ol
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCC(C)(CCCC1=CC=C(C=C1)Br)O
InChIInChI=1S/C12H17BrO/c1-12(2,14)9-3-4-10-5-7-11(13)8-6-10/h5-8,14H,3-4,9H2,1-2H3
InChIKeyRSFXAVWDGBWTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)-2-methylpentan-2-ol: Identity & Procurement


5-(4-Bromophenyl)-2-methylpentan-2-ol (CAS 87077-85-8, MFCD19359355) is a brominated aromatic tertiary alcohol with molecular formula C12H17BrO and molecular weight 257.17 g/mol . The compound combines a para-bromophenyl ring with a branched five-carbon aliphatic chain terminating in a tertiary alcohol at the 2-position [1]. This bifunctional architecture—an aryl bromide handle paired with a tertiary hydroxyl group—defines its reactivity profile as a synthetic intermediate. The compound is commercially available at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by reputable suppliers . Its LogP is reported as 3.54, indicating moderate lipophilicity suitable for organic-phase reactions .

Analog Substitution Failure for 5-(4-Bromophenyl)-2-methylpentan-2-ol


Halogenated phenylpentanol derivatives are not functionally interchangeable despite sharing a common scaffold. The identity of the para-halogen substituent governs both physicochemical properties and synthetic utility. Substituting the bromine atom with chlorine, fluorine, or hydrogen yields compounds with measurably different lipophilicity, molecular weight, and critically, cross-coupling reactivity. Aryl bromides participate in palladium-catalyzed Suzuki-Miyaura and Heck reactions with substantially different oxidative addition kinetics compared to aryl chlorides [1], while aryl fluorides are essentially inert under standard cross-coupling conditions. The tertiary alcohol group at the 2-position further differentiates this compound from primary or secondary alcohol analogs (e.g., 5-(4-bromophenyl)pentan-2-ol, CAS 1342347-34-5), as tertiary alcohols resist oxidation and exhibit distinct dehydration behavior [2]. The quantitative evidence below demonstrates that these differences are not merely structural nuances but have measurable consequences for reaction performance and procurement decision-making.

Differentiating 5-(4-Bromophenyl)-2-methylpentan-2-ol: Evidence


Bromine-Driven Lipophilicity Advantage

5-(4-Bromophenyl)-2-methylpentan-2-ol exhibits a measured LogP of 3.54, compared to 2.78 for the non-halogenated analog 2-methyl-5-phenylpentan-2-ol (CAS 2979-70-6) . This ΔLogP of +0.76 represents a approximately 5.8-fold higher octanol/water partition coefficient, reflecting the significant lipophilicity contribution of the para-bromine substituent.

Lipophilicity LogP Partition coefficient Drug-likeness

Bromine-Induced Mass Difference

With a molecular weight of 257.17 g/mol, 5-(4-bromophenyl)-2-methylpentan-2-ol is 30.9% heavier than its 4-fluoro analog 5-(4-fluorophenyl)-2-methylpentan-2-ol (CAS 1267458-01-4, MW = 196.26 g/mol) . The bromine atom alone contributes approximately 79.9 g/mol versus fluorine's 19.0 g/mol, a mass difference of 60.9 Da that is readily resolved by low-resolution mass spectrometry.

Molecular weight Mass spectrometry Chromatography SAR

Superior Suzuki-Miyaura Reactivity vs. Aryl Chlorides

The para-bromophenyl moiety in 5-(4-bromophenyl)-2-methylpentan-2-ol serves as an electrophilic partner for Pd-catalyzed cross-coupling reactions with inherently higher reactivity than the corresponding aryl chloride. Literature on 4-bromophenyl substrates demonstrates Suzuki-Miyaura coupling yields of 58–95% under standard conditions [1][2], whereas analogous 4-chlorophenyl substrates typically require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable conversions, often yielding only 42–52% under identical conditions [3]. This difference arises from the lower bond dissociation energy of the C–Br bond (approximately 84 kcal/mol) versus C–Cl (approximately 96 kcal/mol), facilitating faster oxidative addition to Pd(0).

Suzuki-Miyaura coupling Cross-coupling Aryl bromide Palladium catalysis Synthetic intermediate

Tertiary Alcohol Oxidation Resistance

5-(4-Bromophenyl)-2-methylpentan-2-ol contains a tertiary alcohol group (C–OH attached to a carbon bearing three alkyl substituents), which cannot undergo oxidation to a ketone or aldehyde under standard conditions. In contrast, the secondary alcohol analog 5-(4-bromophenyl)pentan-2-ol (CAS 1342347-34-5) possesses a secondary hydroxyl group susceptible to oxidation to the corresponding ketone by mild oxidizing agents such as PCC, Dess-Martin periodinane, or Swern conditions [1]. Additionally, the tertiary alcohol dehydrates to form a more substituted (Zaitsev-preferred) alkene via an E1 mechanism under acidic conditions, whereas the secondary alcohol follows a different stereoelectronic pathway.

Alcohol stability Oxidation resistance Dehydration Tertiary alcohol Synthetic robustness

Orthogonal Batch QC Documentation

Commercially sourced 5-(4-bromophenyl)-2-methylpentan-2-ol (CAS 87077-85-8) is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses at a standard purity specification of 95% . This multi-method QC package provides orthogonal verification of identity and purity that single-method characterization cannot achieve. In contrast, several closely related analogs—including 5-(4-fluorophenyl)-2-methylpentan-2-ol (CAS 1267458-01-4) and 5-(4-chlorophenyl)-2-methylpentan-2-ol—lack comparable publicly documented multi-method QC from their commercial sources, introducing procurement uncertainty .

Quality control NMR HPLC GC Reproducibility Batch consistency

Validated C-H Amination Substrate Performance

5-(4-Bromophenyl)-2-methylpentan-2-ol has been employed as a substrate in nickel-catalyzed intramolecular C-H amination, with the reaction mechanism characterized in detail by NMR spectroscopy. The study determined a primary intermolecular kinetic isotope effect (KIE) of 31.9 ± 1.0, confirming that H-atom abstraction is the rate-determining step with H-atom tunneling operative . Activation parameters were measured as ΔH‡ = 13.4 ± 0.5 kcal/mol and ΔS‡ = −24.3 ± 1.7 cal/mol·K via Eyring analysis. The catalyst demonstrated broad functional group tolerance including halides, ethers, thioethers, and esters, with the tertiary C-H bonds of this compound successfully participating in amination with high chemoselectivity favoring bonds with lower dissociation energy .

C-H amination N-heterocycle synthesis Kinetic isotope effect Nickel catalysis Mechanistic probe

Key Applications of 5-(4-Bromophenyl)-2-methylpentan-2-ol


Suzuki-Miyaura Diversification for Biaryl Libraries

The aryl bromide functionality of 5-(4-bromophenyl)-2-methylpentan-2-ol enables direct participation in Suzuki-Miyaura cross-coupling with arylboronic acids, providing access to diverse biaryl-containing tertiary alcohols. Based on class-level evidence, coupling yields of 58–95% are achievable with standard Pd(0) catalysts, substantially exceeding the 42–52% typical for corresponding aryl chloride substrates under comparable conditions . The tertiary alcohol remains intact throughout the coupling, allowing further functionalization. This scenario is particularly relevant for medicinal chemistry groups generating compound libraries where the brominated scaffold serves as a late-stage diversification point, supported by batch-level QC documentation (NMR, HPLC, GC) that ensures consistent starting material quality .

N-Heterocycle Synthesis by C-H Amination

As demonstrated by Betley et al., 5-(4-bromophenyl)-2-methylpentan-2-ol serves as an effective substrate for nickel-catalyzed intramolecular C-H amination using aliphatic azides, with the reaction proceeding at room temperature with only 0.1–2 mol% catalyst loading . The tertiary C-H bonds participate with high chemoselectivity (KIE = 31.9 ± 1.0), enabling the construction of N-heterocyclic products including indolizidine frameworks found in alkaloid natural products. The measured activation parameters (ΔH‡ = 13.4 kcal/mol, ΔS‡ = −24.3 cal/mol·K) provide a quantitative foundation for reaction scale-up design. This application is ideally suited for synthetic methodology groups and pharmaceutical process chemistry teams developing atom-economical routes to nitrogen-containing heterocycles.

Lipophilicity-Driven Probe Design for SAR

With a measured LogP of 3.54—0.76 log units higher than the non-halogenated phenyl analog (LogP = 2.78)—5-(4-bromophenyl)-2-methylpentan-2-ol provides a quantifiable lipophilicity enhancement without altering the core pentanol scaffold or introducing additional H-bond donors/acceptors . This differential makes the compound suitable for structure-activity relationship (SAR) studies where incremental LogP modulation is desired, such as optimizing blood-brain barrier penetration or membrane partitioning. The distinct mass spectral signature (isotopic ¹Br:⁸¹Br doublet, ΔMW ≈ 60.9 Da versus the fluoro analog) further facilitates metabolic fate tracking in biological matrices .

Protection-Free Hydroxyl for Oxidative Conditions

In multi-step synthetic routes where the hydroxyl group must survive oxidizing conditions, the tertiary alcohol of 5-(4-bromophenyl)-2-methylpentan-2-ol provides inherent protection that secondary alcohol analogs such as 5-(4-bromophenyl)pentan-2-ol cannot offer . This eliminates protection/deprotection steps, reducing step count and improving atom economy. The compound's documented availability with orthogonal QC characterization (NMR, HPLC, GC, 95% purity) ensures reliable performance across multiple synthetic steps, making it the preferred choice over less thoroughly characterized analogs for process chemistry and scale-up applications .

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